Cas no 1609403-54-4 ((4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide)
(4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine:hydrobromide
- (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide
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- MDL: MFCD13186250
- Inchi: 1S/C15H16N2O3.BrH/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19;/h2-9,16H,10-11H2,1H3;1H
- InChI Key: ABCIQGUQGIJWIC-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1N(=O)=O)NCC1C=CC(OC)=CC=1.Br
(4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB217815-1 g |
(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide; 95% |
1609403-54-4 | 1 g |
€94.10 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407657-1g |
N-(4-methoxybenzyl)-1-(2-nitrophenyl)methanamine hydrobromide |
1609403-54-4 | 97% | 1g |
¥441 | 2023-04-10 | |
| abcr | AB217815-1g |
(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide, 95%; . |
1609403-54-4 | 95% | 1g |
€94.10 | 2025-02-19 | |
| 1PlusChem | 1P00J41T-1g |
(4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide |
1609403-54-4 | 95% | 1g |
$43.00 | 2025-03-01 | |
| A2B Chem LLC | AI90913-1g |
(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide |
1609403-54-4 | 95% | 1g |
$35.00 | 2024-04-20 | |
| Ambeed | A985956-1g |
(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide |
1609403-54-4 | 97% | 1g |
$49.0 | 2024-04-23 |
(4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide
Research Briefing on (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide (CAS: 1609403-54-4)
In recent years, the compound (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide (CAS: 1609403-54-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. The presence of both methoxy and nitro functional groups on the benzyl rings suggests its utility as a versatile intermediate or a potential pharmacophore in medicinal chemistry. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide typically involves the condensation of 4-methoxybenzylamine with 2-nitrobenzyl bromide, followed by hydrobromide salt formation. Recent studies have optimized this synthetic route to improve yield and purity, which is critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), have been employed to characterize the compound and ensure its structural integrity.
One of the most promising aspects of (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide is its potential biological activity. Preliminary in vitro studies have indicated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has shown activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest that the compound could serve as a lead structure for the development of novel anti-inflammatory agents. However, further in vivo studies are required to validate these effects and assess its pharmacokinetic properties.
In addition to its anti-inflammatory potential, (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide has been investigated for its role in central nervous system (CNS) disorders. The nitro group, in particular, has been associated with modulation of neurotransmitter systems, such as the dopaminergic and serotonergic pathways. Recent research has explored its interaction with dopamine receptors, with some studies reporting partial agonist activity at D2-like receptors. These observations open up new avenues for the development of therapeutics targeting psychiatric and neurodegenerative conditions, although the exact mechanism of action remains to be elucidated.
Despite its promising attributes, challenges remain in the development of (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide as a therapeutic agent. Issues such as solubility, stability, and potential toxicity need to be addressed through systematic optimization of its chemical structure. Recent efforts have focused on derivatization strategies to enhance its drug-like properties while retaining its biological activity. For example, modifications to the nitro group or the introduction of additional substituents on the benzyl rings have been explored to improve bioavailability and reduce off-target effects.
In conclusion, (4-methoxybenzyl)(2-nitrobenzyl)amine hydrobromide represents a compound of significant interest in the field of chemical biology and pharmaceutical research. Its unique structural features and preliminary biological activities make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its therapeutic potential in relevant disease models. As research progresses, this compound may emerge as a key player in the development of novel therapeutics for inflammation and CNS disorders.
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